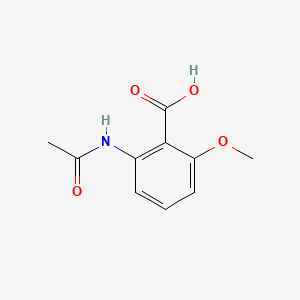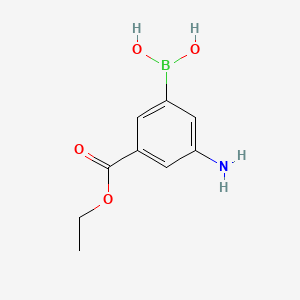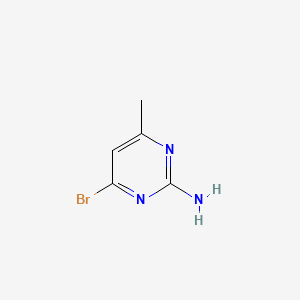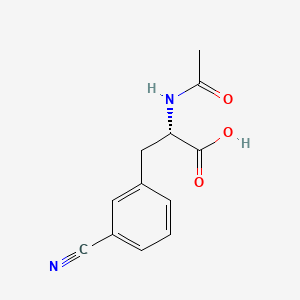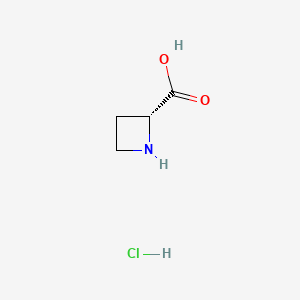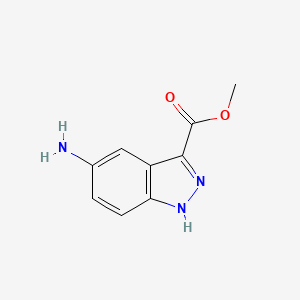
Boc-alpha-methyl-D-4-fluorophenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-alpha-methyl-D-4-fluorophenylalanine” is a biochemical used for proteomics research . It has a CAS Number of 889113-64-8 . The molecular weight of this compound is 297.33 .
Molecular Structure Analysis
The IUPAC name of this compound is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-methylpropanoic acid . The InChI code is 1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.33 . The storage temperature is between 28 C .Wissenschaftliche Forschungsanwendungen
Synthesis of Conformationally-Constrained Phosphotyrosyl Mimetics
Researchers have synthesized N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine as part of a study on conformationally-constrained phosphotyrosyl mimetics, which are crucial for peptide synthesis and may aid in understanding cellular signal transduction processes. This synthesis demonstrates the compound's role in developing molecules that mimic the phosphorylation of tyrosine residues, a critical post-translational modification in cellular signaling (Oishi et al., 2004).
Advancements in Peptide Coupling Methods
A comparative study highlighted modern coupling reactions involving Boc-protected amino acid derivatives, underscoring the efficiency of these compounds in synthesizing complex peptides. The research emphasized the versatility of Boc-protected derivatives in facilitating the coupling of hindered peptides, which is fundamental in the development of therapeutic peptides and the study of protein-protein interactions (Spencer et al., 2009).
Large-Scale Synthesis for Pharmaceutical Intermediates
The large-scale synthesis of an N-BOC d-phenylalanine derivative was developed for pharmaceutical applications, highlighting the compound's significance in manufacturing intermediates for drug development. This process showcases the practical aspects of synthesizing Boc-alpha-methyl-D-4-fluorophenylalanine related compounds at an industrial scale, emphasizing their importance in the pharmaceutical industry (Fox et al., 2011).
Role in Drug Research and Development
Synthetic efforts to produce o-, m-, and p-Boc-L-methylphenylalanines for drug research reveal the compound's utility in enhancing the chemical and biological stability of peptide-based compounds. These efforts underline the importance of Boc-protected amino acids in creating analogs for anti-hypertension drugs, enkephalin analogs, endothelin peptide receptor antagonists, and hormone analogs, showcasing the broad application of these compounds in medicinal chemistry (Li Xiao, 2008).
Imaging and Diagnostic Applications
Research into the uptake of 4-borono-2-(18)F-fluoro-phenylalanine in human glioblastoma cells for boron neutron capture therapy (BNCT) anticipates the therapeutic effects of boron neutron capture therapy with BPA. This study demonstrates the potential of fluorophenylalanine derivatives in medical imaging and cancer therapy, highlighting the importance of Boc-protected amino acids in developing diagnostic and therapeutic agents (Yoshimoto et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZOMAOEKLIUIA-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Boc-2-(4-fluoro benzyl)alanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



